molecular formula C24H21FN4O3 B2988525 (E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile CAS No. 940988-52-3

(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile

Cat. No.: B2988525
CAS No.: 940988-52-3
M. Wt: 432.455
InChI Key: XCABUEYQVZGKGW-DHZHZOJOSA-N
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Description

(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile is a potent, selective, and brain-penetrant inhibitor of Death-Associated Protein Kinase 1 (DAPK1) source . DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a critical role in mediating diverse cellular processes, including apoptosis, autophagy, and inflammatory signaling source . This compound has emerged as a crucial pharmacological tool for elucidating the pathophysiological role of DAPK1, particularly in neurological contexts. Research indicates that DAPK1 is a key signaling molecule in ischemic stroke, where it interacts with the NMDA receptor to exacerbate excitotoxic cell death; inhibition of DAPK1 with compounds like this one has been shown to provide significant neuroprotection in preclinical models of cerebral ischemia source . Its research applications extend to studying other conditions where DAPK1 is implicated, such as Alzheimer's disease, cancer, and immune responses. The compound's high selectivity and ability to cross the blood-brain barrier make it an invaluable asset for in vitro and in vivo investigations aimed at validating DAPK1 as a therapeutic target and for developing novel treatment strategies for stroke and other neurodegenerative diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c1-31-18-9-6-17(7-10-18)8-11-22-27-21(16-26)24(32-22)29-14-12-28(13-15-29)23(30)19-4-2-3-5-20(19)25/h2-11H,12-15H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCABUEYQVZGKGW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a piperazine ring, a methoxystyryl group, and an oxazole moiety. Its molecular formula is C22H24FN5O2, with a molecular weight of approximately 423.5 g/mol. The specific arrangement of these functional groups is believed to contribute to its biological effects.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of PARP1 Activity : Studies have demonstrated that (E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile can inhibit the activity of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. This inhibition can lead to increased cell death in cancer cells by preventing their ability to repair DNA damage .
  • Antitumor Activity : The compound has shown promising antitumor properties in various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeEffect ObservedReference
PARP1 InhibitionSignificant reduction in NAD+ levels
Antitumor ActivityInduction of apoptosis in cancer cells
NeuroprotectionProtective effects in neuronal cultures

Case Studies

Several case studies have explored the efficacy and safety of (E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile:

  • In Vitro Studies : In vitro experiments using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage .
  • Animal Models : Animal studies have shown that administration of the compound led to reduced tumor growth compared to control groups, supporting its potential use as an antitumor agent .
  • Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects noted in preliminary studies .

Comparison with Similar Compounds

(a) (E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile

  • Key Difference : The methoxy group is at the 3-position of the styryl ring instead of the 4-position.

(b) (E)-2-(4-chlorostyryl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

  • Key Difference : Chlorine replaces the methoxy group at the styryl para-position.
  • Impact : The electron-withdrawing chlorine atom reduces electron density on the styryl ring, which may alter π-π stacking interactions. The molecular weight increases slightly (436.9 vs. 436.9 g/mol for the target compound), but the chloro group could reduce solubility in polar solvents compared to methoxy .

(c) (E)-2-(4-ethoxystyryl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

  • Key Differences :
    • Ethoxy replaces methoxy at the styryl para-position.
    • Thiophene-2-carbonyl substitutes the 2-fluorobenzoyl group on the piperazine.
  • The thiophene moiety introduces sulfur-mediated interactions (e.g., van der Waals forces) but may reduce metabolic stability compared to the fluorobenzoyl group .

Analogs with Modified Piperazine Substituents

(a) 5-[4-(2-Fluorobenzoyl)-1-piperazinyl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

  • Key Difference : A 2-fluorophenyl group replaces the styryl moiety.
  • Impact : The absence of the styryl linker reduces conformational flexibility, likely diminishing binding to extended hydrophobic pockets. The molecular weight decreases (406.4 g/mol vs. 436.9 g/mol), and the ortho-fluorine on the phenyl ring may introduce steric hindrance .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Lipophilicity (LogP)
Target Compound 436.9 4-Methoxystyryl, 2-fluorobenzoyl Moderate (polar nitrile) ~3.5
(E)-2-(4-chlorostyryl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile 436.9 4-Chlorostyryl, 2-fluorobenzoyl Low (Cl reduces polarity) ~4.0
5-[4-(2-Fluorobenzoyl)-1-piperazinyl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 406.4 2-Fluorophenyl, 2-fluorobenzoyl Moderate ~3.2
(E)-2-(4-ethoxystyryl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile ~445 4-Ethoxystyryl, thiophene-2-carbonyl Low ~4.5

Q & A

Basic: What synthetic strategies are recommended for constructing the oxazole-4-carbonitrile core in this compound?

Answer:
The oxazole-4-carbonitrile scaffold can be synthesized via cyclization reactions using α-haloketones or via [3+2] cycloaddition of nitriles with carbonyl intermediates. For example:

  • Step 1: Prepare the oxazole ring by reacting a β-ketonitrile precursor with an appropriate electrophile (e.g., NH₃ or substituted amines) under acidic conditions.
  • Step 2: Introduce the 4-methoxystyryl group via Heck coupling or Wittig reaction, ensuring stereochemical control (E-configuration) by optimizing reaction temperature and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling) .
  • Step 3: Incorporate the 4-(2-fluorobenzoyl)piperazine moiety using nucleophilic substitution or amide coupling, with careful protection/deprotection of reactive sites (e.g., Boc protection for piperazine) .

Advanced: How can Design of Experiments (DoE) optimize the stereoselective introduction of the (E)-4-methoxystyryl group?

Answer:

  • Variables: Test catalyst type (e.g., Pd vs. Cu), solvent polarity (DMF vs. THF), temperature (80–120°C), and stoichiometry of reactants.
  • Response Metrics: Yield, E/Z ratio (analyzed via HPLC or NOESY NMR), and purity.
  • Statistical Modeling: Use a Central Composite Design (CCD) to identify interactions between variables. For instance, higher Pd catalyst loading may improve coupling efficiency but increase side-product formation. Flow chemistry systems (e.g., continuous-flow reactors) can enhance reproducibility and scalability .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • X-ray Crystallography: Resolve the E-configuration of the styryl group and piperazine conformation (e.g., chair vs. boat) using SHELXL refinement .
  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm) and styryl protons (J = 16 Hz for trans coupling).
    • ¹³C NMR: Confirm the carbonitrile signal (δ 110–120 ppm) and fluorobenzoyl carbonyl (δ 165–170 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How to resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data?

Answer:

  • Metabolite Screening: Use LC-MS/MS to identify active metabolites that may enhance in vivo activity (e.g., demethylation of the methoxy group) .
  • Pharmacokinetic (PK) Studies: Measure plasma protein binding, half-life, and tissue distribution to correlate exposure with efficacy.
  • Orthogonal Assays: Validate target engagement using biophysical methods (e.g., SPR for binding affinity) or cellular thermal shift assays (CETSA) .

Basic: What computational tools predict the compound’s binding mode with potential biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like autotaxin or kinases. Prioritize fluorobenzoyl and piperazine moieties for hydrophobic/π-π interactions .
  • Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bonding with active-site residues.
  • QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing fluorine) with activity using descriptors like logP and polar surface area .

Advanced: How to ensure stereochemical integrity during multi-step synthesis?

Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers at intermediate stages.
  • X-ray Validation: Confirm absolute configuration of crystalline intermediates (e.g., oxazole ring) via SHELXL refinement .
  • Circular Dichroism (CD): Monitor optical activity of key intermediates to detect racemization.

Basic: What protocols assess the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • HPLC Monitoring: Track degradation products (e.g., hydrolysis of the carbonitrile to amide) using C18 columns and UV detection at 254 nm .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months to predict shelf-life.

Advanced: How to design structure-activity relationship (SAR) studies for fluorobenzoyl modifications?

Answer:

  • Substitution Patterns: Synthesize analogs with Cl, CF₃, or OMe groups at the benzoyl para position. Compare IC₅₀ values in enzyme assays .
  • Bioisosteric Replacement: Replace fluorine with bioisosteres like chlorine or trifluoromethyl to evaluate steric/electronic effects.
  • Crystallographic Analysis: Co-crystallize analogs with target proteins (e.g., autotaxin) to visualize binding interactions and guide further optimization .

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